molecular formula C13H14ClN3 B2545335 3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 109098-07-9

3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B2545335
CAS No.: 109098-07-9
M. Wt: 247.73
InChI Key: PHGMTQJBXXFRJO-UHFFFAOYSA-N
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Description

“3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of triazolo derivatives involves various methods. For instance, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The molecular structure of triazoles allows them to bind to the DNA-Topo II complex .


Chemical Reactions Analysis

Triazole compounds, including “this compound”, can undergo various chemical reactions. For example, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .


Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Spectroscopic Analysis and Biological Activity

A study by Kuruvilla et al. (2018) focused on the vibrational spectroscopic analysis (FT-IR, FT-Raman) and quantum mechanical study of a structurally similar compound, providing insights into its spectroscopic properties, molecular geometry, and potential biological activity. The research highlighted the compound's significant electrophilicity index, suggesting its biological activity, and explored its natural bond orbital and Fukui functions to understand its chemical reactivity. This comprehensive analysis underlines the potential of such compounds in biological applications due to their physicochemical properties (Kuruvilla et al., 2018).

Novel Derivatives and Potential Drug Applications

Research by Barsy et al. (2000) detailed the synthesis of new pyrazolo- and triazolo[5,1-c][1,2,4]triazepine derivatives through intermolecular Wittig reaction. This study is indicative of the continuous efforts in synthesizing novel heterocyclic compounds with potential applications as effective drugs. The methodology presented offers a new route to prepare biologically important derivatives, emphasizing the chemical versatility and potential therapeutic applications of the triazoloazepine scaffold (Barsy et al., 2000).

Herbicidal Activity

Wang et al. (2006) designed and synthesized novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, demonstrating their herbicidal activities against rape and barnyard grass. This study showcases the application of such compounds in agriculture, providing a foundation for the development of new herbicides based on the triazoloazepine core structure (Wang et al., 2006).

Anticonvulsant Activities

Fiakpui et al. (1999) synthesized a series of pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines, demonstrating good anticonvulsant activity in specific models. This research contributes to the understanding of the pharmacological profile of triazoloazepine derivatives and their potential as anticonvulsant agents (Fiakpui et al., 1999).

Future Directions

The future directions for “3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” and similar compounds involve further exploration of their antimicrobial, antioxidant, and antiviral potential . For instance, one compound displayed nearly one third of the activity of doxorubicin, suggesting it may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Biochemical Analysis

Biochemical Properties

3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation. Additionally, this compound can modulate the expression of genes involved in apoptosis, leading to programmed cell death in malignant cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can act as an enzyme inhibitor, blocking the catalytic activity of target enzymes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied extensively in laboratory settings. Over time, this compound has been shown to exhibit stability under various conditions, although it may undergo degradation under specific circumstances. Long-term studies have revealed that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can exhibit therapeutic effects, such as reducing tumor growth and inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can affect the pharmacokinetics and pharmacodynamics of this compound, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Additionally, it may accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGMTQJBXXFRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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